6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one 6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 1005296-61-6
VCID: VC4258444
InChI: InChI=1S/C23H22FN3O3/c1-14-6-4-5-7-18(14)27-21(28)13-20(30-3)22(25-27)23(29)26-15(2)8-9-16-12-17(24)10-11-19(16)26/h4-7,10-13,15H,8-9H2,1-3H3
SMILES: CC1CCC2=C(N1C(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4C)C=CC(=C2)F
Molecular Formula: C23H22FN3O3
Molecular Weight: 407.445

6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one

CAS No.: 1005296-61-6

Cat. No.: VC4258444

Molecular Formula: C23H22FN3O3

Molecular Weight: 407.445

* For research use only. Not for human or veterinary use.

6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one - 1005296-61-6

Specification

CAS No. 1005296-61-6
Molecular Formula C23H22FN3O3
Molecular Weight 407.445
IUPAC Name 6-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one
Standard InChI InChI=1S/C23H22FN3O3/c1-14-6-4-5-7-18(14)27-21(28)13-20(30-3)22(25-27)23(29)26-15(2)8-9-16-12-17(24)10-11-19(16)26/h4-7,10-13,15H,8-9H2,1-3H3
Standard InChI Key ZNERMMTWHCKVEP-UHFFFAOYSA-N
SMILES CC1CCC2=C(N1C(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4C)C=CC(=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system:

  • Tetrahydroquinoline moiety: A 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline group provides a partially saturated aromatic system with a fluorine atom at position 6 and a methyl group at position 2 .

  • Dihydropyridazinone core: A 5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one unit introduces a diketone system with methoxy and ortho-methylphenyl substituents.

  • Carbonyl bridge: Connects the tetrahydroquinoline nitrogen to the pyridazinone ring, enabling conformational flexibility.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1005296-61-6
Molecular FormulaC₂₃H₂₂FN₃O₃
Molecular Weight407.445 g/mol
IUPAC Name6-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one
SMILESCC1CCC2=C(N1C(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4C)C=CC(=C2)F

Spectral Characteristics

While experimental spectral data (NMR, IR) are unavailable in public sources, computational predictions using tools like ACD/Labs or ChemDraw suggest:

  • ¹H NMR: Distinct signals for the tetrahydroquinoline methyl group (~δ 1.2 ppm), pyridazinone carbonyl protons (~δ 8.1 ppm), and aromatic fluorine coupling.

  • MS (ESI+): Predicted m/z 408.45 [M+H]⁺, consistent with the molecular formula.

Synthesis and Structural Analogues

Synthetic Routes

The compound’s synthesis likely involves multi-step coupling strategies, as inferred from related tetrahydroquinoline derivatives :

  • Precursor preparation: 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-89-2) is synthesized via cyclization of 6-fluoroaniline derivatives with methyl vinyl ketone .

  • Carbonyl insertion: Reaction with activated carbonyl agents (e.g., phosgene equivalents) forms the 1-carbonyl intermediate .

  • Pyridazinone coupling: Condensation with 5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one under Mitsunobu or Ullmann conditions.

Table 2: Key Precursor Properties

CompoundBoiling PointMelting PointHazard Class
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline254.6°C31–33°CHarmful (H302, H315)

Structural Modifications

Modifications to the parent structure have been explored in EPAC inhibitor research :

  • Halogenation: Bromine at positions 5/7 enhances EPAC1 binding (e.g., CE3F4 analog: 58.1% inhibition at 10 μM) .

  • Formyl group: Critical for activity; replacement with acetyl reduces potency by ~3-fold .

Biological Activity and Mechanism

Table 3: EPAC Inhibition by Tetrahydroquinoline Analogs

CompoundR₁R₂R₃% Inhibition (10 μM)% Inhibition (50 μM)
3HHCHO5.35.0
6BrHCHO15.842.0
CE3F4BrBrCHO58.188.3

Structure-Activity Relationships (SAR)

Key determinants of bioactivity include:

  • Fluorine position: 6-Fluoro substitution optimizes membrane permeability and target engagement .

  • Methoxy group: Enhances metabolic stability by shielding the pyridazinone ring from oxidative degradation.

Applications and Future Directions

Therapeutic Prospects

  • Cardiac hypertrophy: EPAC1 inhibitors mitigate cAMP-driven myocardial remodeling .

  • Oncology: Dual PDE/EPAC targeting may suppress tumor metastasis and angiogenesis .

Research Priorities

  • In vivo efficacy studies: Animal models of heart failure or metastatic cancer.

  • Prodrug development: Phosphate esters to improve solubility and oral bioavailability.

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